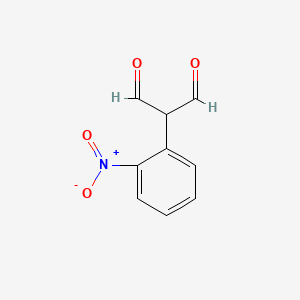

2-(2-Nitrophenyl)malondialdehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGSZJWKJZPIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371809 | |

| Record name | 2-(2-Nitrophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-37-3, 53868-44-3 | |

| Record name | 2-(2-Nitrophenyl)propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitrophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Nitrophenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of 2 2 Nitrophenyl Malondialdehyde

Common Synthetic Routes

Several methods have been developed for the synthesis of this compound. Two of the most common approaches are the Vilsmeier-Haack reaction and the nitrosation of a corresponding ketone.

Vilsmeier-Haack Reaction of 2-Nitrophenylacetic Acid

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org In the context of synthesizing this compound, this reaction typically involves the treatment of 2-nitrophenylacetic acid with a Vilsmeier reagent, which is generated in situ from a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃). ijpcbs.comwikipedia.org The reaction proceeds through an electrophilic substitution mechanism, ultimately yielding the desired malondialdehyde. chemistrysteps.com

Nitrosation of 2-Nitrophenylacetone

Another synthetic strategy involves the nitrosation of 2-nitrophenylacetone. wikipedia.orgfishersci.ca This reaction is typically carried out using a nitrosating agent, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid), under controlled conditions. wikipedia.org The initial nitrosation product can then be further transformed to afford this compound. This method offers an alternative pathway to access this valuable synthetic intermediate.

Physical and Chemical Properties

This compound is a solid compound with a molecular formula of C₉H₇NO₄. epa.gov It exhibits characteristic properties that are a direct consequence of its molecular structure.

Tautomeric Forms

A key feature of malondialdehydes is their existence in tautomeric forms. wikipedia.org this compound is no exception and exists in equilibrium between its dialdehyde (B1249045) and enol forms. The enol form is often the predominant species, stabilized by intramolecular hydrogen bonding. This tautomerism plays a significant role in its reactivity.

Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrophenyl Malondialdehyde

Fundamental Reaction Pathways

The reactivity of 2-(2-nitrophenyl)malondialdehyde is dictated by the presence of the aldehyde functionalities, the activated methylene (B1212753) group, and the nitrophenyl substituent. These features allow it to participate in a variety of chemical transformations.

Oxidation Reactions and Product Formation

The aldehyde groups in this compound are susceptible to oxidation to form the corresponding carboxylic acids. This transformation can be achieved using common oxidizing agents. The presence of the nitro group can influence the reaction conditions required for oxidation. Furthermore, the entire molecule can be subjected to stronger oxidative conditions, potentially leading to the degradation of the aromatic ring, although this is a less controlled reaction pathway.

In the context of its use as a surrogate for malondialdehyde (MDA), a product of lipid peroxidation, the oxidation of proteins in the presence of MDA is a significant area of study. MDA-induced oxidation can lead to an increase in protein carbonyl content. mdpi.com For instance, studies on duck myofibrillar proteins have shown that increasing concentrations of MDA lead to a significant increase in carbonyl content. mdpi.com This is attributed to the reaction of MDA with primary amines in protein molecules, forming enamine adducts and introducing new carbonyl groups. mdpi.com The interaction of MDA with proteins can also induce the generation of peroxides, a process that can be inhibited by antioxidants. nih.gov

Reduction Reactions and Product Formation

The aldehyde groups of this compound can be reduced to primary alcohols using reducing agents such as sodium borohydride. Additionally, the nitro group on the phenyl ring can be reduced to an amino group. The selective reduction of either the aldehyde or the nitro group can be achieved by carefully choosing the reducing agent and reaction conditions. For example, catalytic hydrogenation might reduce both functionalities, while specific chemoselective reducing agents could target one over the other.

The reduction of malondialdehyde-related compounds is a key aspect of their biological and analytical chemistry. While direct reduction pathways of this compound are not extensively detailed in the provided context, the broader chemistry of malondialdehyde (MDA) involves its role in oxidative stress, where it is formed from the decomposition of lipid peroxidation products. nih.gov The metabolism of MDA can involve its oxidation by mitochondrial aldehyde dehydrogenase. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. Nucleophiles can attack the ring, typically at positions ortho and para to the nitro group, leading to the displacement of a suitable leaving group if one were present.

The malondialdehyde moiety itself is highly reactive towards nucleophiles. The carbonyl carbons are electrophilic and readily attacked by nucleophiles. The enol form of malondialdehyde can also undergo reactions. The methylene group, situated between two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate ion. This enolate can then participate in various reactions. For instance, the reaction of the anion of 2-nitropropane (B154153) with thiolate anions can proceed via a radical-nucleophilic substitution (SRN1) mechanism. rsc.org

Derivatization Chemistry for Research Applications

The reactive nature of the dialdehyde (B1249045) functionality in this compound makes it a valuable tool for derivatization in various research applications, particularly in the detection and quantification of biologically relevant molecules.

Formation of Hydrazone Derivatives (e.g., with 2,4-Dinitrophenylhydrazine)

This compound readily reacts with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable hydrazone derivatives. researchgate.netlongdom.org This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbons of the dialdehyde, followed by dehydration to yield the corresponding bis-hydrazone. The formation of these colored and often crystalline derivatives is a classic method for the identification and quantification of aldehydes and ketones. researchgate.net

The reaction with DNPH is particularly useful for quantifying malondialdehyde (MDA), a marker for lipid peroxidation, in biological samples. researchgate.netlongdom.org The derivatization improves the specificity of detection methods and allows for the formation of a stable product that can be easily separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC). longdom.orgnih.gov The reaction is typically carried out under mild acidic conditions at room temperature or with gentle heating. longdom.orgnih.gov The resulting MDA-DNPH adduct can be detected by UV-Vis spectrophotometry or mass spectrometry. researchgate.netnih.gov

Table 1: Research Findings on Hydrazone Derivative Formation

| Reactant | Derivatizing Agent | Product | Key Findings |

| Malondialdehyde (MDA) | 2,4-Dinitrophenylhydrazine (DNPH) | MDA-DNPH hydrazone | Derivatization improves specificity for MDA quantification in plasma. researchgate.netlongdom.org |

| Malondialdehyde (MDA) | 2,4-Dinitrophenylhydrazine (DNPH) | MDA-DNPH hydrazone | Reaction is completed within 10 minutes at room temperature. nih.gov |

| 2-(Aryloyloxy)benzaldehydes | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone derivatives | Synthesized novel hydrazones with potential antioxidant and anticholinesterase activities. acgpubs.org |

| D-erythrose | (4-Nitrophenyl)hydrazine | D-erythrose (4-nitrophenyl)hydrazone | Used for the purification of D-erythrose. chempap.org |

| 2-Nitrobenzaldehyde | Various hydrazine derivatives | Hydrazone derivatives | Synthesized for evaluation of antifungal and anti-biofilm effects. nih.gov |

Reaction with Thiobarbituric Acid (TBA) and Adduct Characterization

The reaction of this compound with thiobarbituric acid (TBA) is a widely used method for the detection of lipid peroxidation. In this reaction, which occurs under acidic conditions and at elevated temperatures, one molecule of malondialdehyde (or a precursor) condenses with two molecules of TBA to form a characteristic pink-colored, fluorescent adduct. nih.govresearchgate.net This adduct, often referred to as the TBA-MDA adduct, has a strong absorbance maximum around 532-540 nm. researchgate.netnih.gov

While the TBA test is simple and sensitive, it is known to be non-specific. nih.gov Other compounds present in biological samples can also react with TBA to produce colored products, leading to potential interference. nih.gov Therefore, for more accurate quantification, the TBA assay is often coupled with HPLC to separate the genuine MDA-TBA adduct from other interfering substances. aaqr.orgscispace.com The structure of the adduct has been confirmed to be a 1:2 conjugate of MDA and TBA. csic.es

Table 2: Research Findings on the Reaction with Thiobarbituric Acid (TBA)

| Reactant | Reagent | Product/Adduct | Key Findings & Characterization |

| Malondialdehyde (MDA) | 2-Thiobarbituric Acid (TBA) | MDA-TBA2 adduct | Forms a characteristic pink chromophore, indicating lipid peroxidation. researchgate.net |

| Malondialdehyde (MDA) | 2-Thiobarbituric Acid (TBA) | Red, fluorescent 1:2 MDA:TBA adduct | Reaction occurs at low pH and elevated temperature. nih.gov |

| Malondialdehyde (MDA) | 2-Thiobarbituric Acid (TBA) | MDA(TBA)2 adduct | HPLC with fluorescence detection (Ex/Em = 530 nm/550 nm) is used for quantification. aaqr.org |

| Malondialdehyde (MDA) | 2-Thiobarbituric Acid (TBA) | Pink pigment with a 532 nm absorption maximum | Method used to determine MDA levels in erythrocytes. nih.gov |

Derivatization with Pentafluorobenzyl Bromide (PFB-Br)

The derivatization of dicarbonyl compounds is a crucial step for their analysis, particularly in gas chromatography (GC) where volatility is a prerequisite. Pentafluorobenzyl bromide (PFB-Br) is a widely used derivatizing agent for acidic and nucleophilic species. Malondialdehyde (MDA) and its derivatives, existing in enolate form at physiological pH, are amenable to derivatization with PFB-Br.

The reaction proceeds via nucleophilic substitution, where the enolate of the malondialdehyde attacks the electrophilic benzyl (B1604629) carbon of PFB-Br, displacing the bromide ion. In the case of this compound, the central carbon is acidic due to the presence of two adjacent carbonyl groups and the electron-withdrawing nitrophenyl substituent. This facilitates the formation of a carbanion which can then be derivatized. It is plausible that both oxygen atoms of the enolate could also be derivatized, leading to a mixture of products. However, derivatization at the central carbon is also a distinct possibility, especially under basic conditions.

| Reactant | Reagent | Typical Conditions | Expected Product |

| This compound | Pentafluorobenzyl Bromide (PFB-Br) | Basic catalyst, organic solvent | 2-(2-Nitrophenyl)-1,3-bis(pentafluorobenzyloxy)prop-1-ene and/or 2-(2-Nitrophenyl)-2-(pentafluorobenzyl)malondialdehyde |

Reactions with Diaminonaphthalene Derivatives

1,8-Diaminonaphthalene (B57835) is a key substrate for the synthesis of perimidines, a class of heterocyclic compounds with interesting photophysical and biological properties. The reaction involves the condensation of the diamine with a 1,3-dicarbonyl compound or its equivalent. nih.gov Given its 1,3-dicarbonyl nature, this compound is an ideal candidate for this transformation.

The reaction mechanism likely involves the initial formation of a Schiff base between one of the amino groups of 1,8-diaminonaphthalene and one of the aldehyde groups of this compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining aldehyde, leading to a dihydropiperimidine intermediate. Subsequent elimination of water furnishes the aromatic perimidine ring system. The 2-position of the resulting perimidine would be substituted with the 2-nitrophenyl group. This reaction is often catalyzed by acids. nih.gov

| Reactants | Catalyst | Product Class |

| This compound, 1,8-Diaminonaphthalene | Acid (e.g., PTSA) or catalyst-free under thermal conditions | 2-(2-Nitrophenyl)-1H-perimidine |

Enaminal Formation from Amino Acid Interactions

Malondialdehyde (MDA) is known to react with the primary amino groups of amino acids and proteins, a process implicated in the formation of advanced lipoxidation end-products. researchgate.net This reaction typically leads to the formation of enaminals (amino-enals) and can result in protein cross-linking. nih.gov

For this compound, a similar reaction with amino acids is anticipated. The primary amino group of an amino acid would attack one of the electrophilic aldehyde carbons, forming a carbinolamine intermediate. Dehydration of this intermediate would yield a stable, conjugated enaminal. The electron-withdrawing nature of the 2-nitrophenyl group could potentially enhance the electrophilicity of the carbonyl carbons, thereby facilitating this reaction. The product would be a substituted enaminal where the nitrogen atom is part of the amino acid residue.

| Reactant | Amino Acid (example) | Primary Product Type | Key Intermediate |

| This compound | Glycine | Enaminal | Carbinolamine |

Specific Reaction Classes and Transformations

Aldol (B89426) Condensation Reactions

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an enolate with a carbonyl compound. lumenlearning.com As a 1,3-dicarbonyl compound, this compound can theoretically act as both the enolate precursor and the electrophilic carbonyl component. However, due to steric hindrance from the bulky 2-nitrophenyl group, self-condensation is likely to be disfavored.

More plausibly, this compound can participate in crossed Aldol reactions. libretexts.org In the presence of a base, it can be deprotonated at the central carbon to form an enolate. This enolate can then react with other aldehydes or ketones. For instance, in a Claisen-Schmidt type condensation, the enolate of this compound could react with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) to form a β-hydroxy dicarbonyl adduct, which could then dehydrate to an α,β-unsaturated product. libretexts.orgnumberanalytics.com

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a modification of the Aldol reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.org The active methylene group in this compound is the C-H bond at the central carbon, which is activated by the two flanking aldehyde groups and the electron-withdrawing nitrophenyl substituent.

In a Knoevenagel condensation, this compound would serve as the active methylene component. It would react with other aldehydes or ketones in the presence of a catalyst such as piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.org The reaction proceeds through the formation of a carbanion at the central carbon of the malondialdehyde derivative, which then attacks the carbonyl carbon of the reaction partner. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. For example, a reaction with acetone (B3395972) would be expected to yield a substituted pentadienedial.

| Reaction Type | Role of this compound | Typical Reaction Partner | Catalyst |

| Knoevenagel Condensation | Active Methylene Compound | Aldehyde or Ketone (e.g., Benzaldehyde, Acetone) | Weak base (e.g., Piperidine, Ammonium Acetate) |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. youtube.com The conjugated system that can be formed from this compound and its derivatives makes it a potential candidate for certain types of cycloadditions, most notably the Diels-Alder reaction.

Upon enolization, this compound can form a conjugated system that could potentially act as a diene. However, its more likely role is as a dienophile in a [4+2] cycloaddition reaction. The aldehyde groups are electron-withdrawing, which would activate the potential C=C double bond of an enol or enamine derivative for reaction with an electron-rich diene. For example, an enamine formed from the reaction of this compound with a secondary amine could react with a diene like cyclopentadiene. The stereochemical outcome of such a reaction would be of significant interest.

Furthermore, the aldehyde groups themselves could participate in hetero-Diels-Alder reactions, acting as dienophiles. The presence of the electron-withdrawing 2-nitrophenyl group would enhance their reactivity in this regard.

Photochemical Transformations

The photochemistry of ortho-nitrobenzyl compounds is a well-studied area, primarily driven by their use as photolabile protecting groups. rsc.orgresearchgate.net Upon irradiation with UV light, these compounds typically undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This process leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form an ortho-nitrosobenzaldehyde or related carbonyl compound. rsc.orgrsc.org

In the case of this compound, the presence of two acidic protons on the carbon adjacent to the phenyl ring makes it a candidate for similar photochemical transformations. Irradiation could potentially trigger an intramolecular hydrogen atom transfer, initiating a cascade of reactions. The expected primary photoproduct would be ortho-nitrosobenzoylmalondialdehyde, although its stability and subsequent reactions would depend on the specific reaction conditions.

It is important to note that the quantum yields of such photoreactions can be highly dependent on the nature of the substituents and the solvent. researchgate.net For instance, studies on related ortho-nitrobenzyl derivatives have shown that the efficiency of the photorelease is influenced by the stability of the radical formed after hydrogen abstraction.

Table 1: Representative Photochemical Data for Analogous o-Nitrobenzyl Compounds

| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl Alcohol | Various | 254-350 | ~0.6 | rsc.org |

| 1-(2-Nitrophenyl)ethanol | Various | 254-350 | ~0.6 | rsc.org |

| o-Nitroveratryl derivatives | Various | - | Varies with leaving group | researchgate.net |

Electrochemical Reactions

The electrochemical behavior of nitroaromatic compounds is characterized by the reduction of the nitro group. uchile.cl This process typically occurs in a stepwise manner, forming a nitro radical anion in the first step, which can be reversible. uchile.cl Further reduction can lead to the nitroso, hydroxylamino, and ultimately the amino group. The specific reduction potential and the stability of the intermediates are influenced by the solvent, pH, and the presence of other functional groups on the aromatic ring. uchile.cl

For this compound, the primary electrochemical reaction is expected to be the reduction of the nitro group. The malondialdehyde moiety, being electron-withdrawing, would likely facilitate this reduction by stabilizing the resulting radical anion. In protic media, the reduction is expected to proceed to the corresponding aniline (B41778) derivative, 2-(2-aminophenyl)malondialdehyde.

In some cases, the electrochemical reduction of nitro compounds can lead to the formation of azo compounds, which can exhibit interesting electrochemical properties themselves. nih.gov

Table 2: Electrochemical Reduction Potentials of Analogous Nitroaromatic Compounds

| Compound | Solvent/Electrolyte | Reduction Potential (V vs. SCE) | Product | Reference |

| Nitrobenzene | DMF/TEAP | -1.15 | Nitrobenzene radical anion | uchile.cl |

| 4-Nitrobenzoic acid lithium salt | - | - | Azo compound | nih.gov |

| 2-Nitrophenol | - | - | 2-Aminophenol | - |

This table provides representative data for analogous compounds to illustrate the general electrochemical behavior of nitroaromatics, as specific data for this compound is not available.

Mechanistic Insights into Chemical Transformations

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for elucidating the mechanisms of chemical reactions. For this compound, kinetic investigations would likely focus on reactions involving the malondialdehyde moiety, such as condensations with nucleophiles, or the reduction of the nitro group.

While specific kinetic data for this compound is scarce, studies on the reactivity of malondialdehyde and its derivatives with amino compounds have shown that the reaction rate is pH-dependent. csic.esnih.gov The initial reaction often involves the formation of an enamine, followed by further reactions to yield various products. csic.es

Kinetic studies on the reduction of nitroarenes have revealed that the rate of reduction can be significantly influenced by the catalyst and the reaction conditions. For example, transfer hydrogenation using catalysts like nickel-incorporated aluminophosphates has been shown to be an efficient method for the reduction of nitro groups. researchgate.net

Structure-Reactivity Relationships with Analogues

The reactivity of this compound can be understood by comparing it with its analogues. The electronic nature of the substituent on the phenyl ring plays a significant role in the reactivity of both the nitro group and the malondialdehyde moiety.

The ortho-nitro group is a strong electron-withdrawing group, which activates the phenyl ring towards nucleophilic aromatic substitution, although this is less common for nitro groups themselves as leaving groups. More importantly, it influences the acidity of the protons on the malondialdehyde's central carbon and the electrophilicity of the aldehyde carbons.

Comparing this compound with its para-substituted analogue, 2-(4-nitrophenyl)malondialdehyde, would reveal differences in reactivity due to the different positions of the nitro group. The ortho-isomer may exhibit unique reactivity due to steric effects and the potential for intramolecular interactions between the nitro and malondialdehyde groups. For example, intramolecular hydrogen bonding or cyclization reactions might be more favorable in the ortho-isomer.

Studies on the reactivity of substituted phenylmalondialdehydes would provide valuable insights into the structure-reactivity relationships applicable to this compound.

Spectroscopic Characterization and Structural Elucidation of 2 2 Nitrophenyl Malondialdehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-nitrophenyl)malondialdehyde, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its distinct chemical environment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, methine, and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the nitro group and the aldehyde functionalities.

Expected ¹H NMR Data:

Aldehyde Protons (-CHO): A signal in the downfield region, typically between δ 9.5-10.5 ppm, is anticipated for the two aldehyde protons. These may appear as a singlet or a doublet depending on the coupling with the methine proton.

Methine Proton (-CH-): The proton on the carbon connecting the phenyl ring and the two aldehyde groups would likely appear as a triplet, coupled to the two aldehyde protons. Its chemical shift would be influenced by the adjacent aromatic ring and carbonyl groups.

Aromatic Protons: The four protons on the 2-nitrophenyl group would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The electron-withdrawing nitro group would cause the ortho and para protons to shift further downfield compared to the meta protons.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the molecule.

Expected ¹³C NMR Data:

Carbonyl Carbons (-CHO): The carbons of the aldehyde groups are expected to resonate at the most downfield region of the spectrum, typically around δ 190-200 ppm.

Aromatic Carbons: The six carbons of the nitrophenyl ring would show distinct signals in the δ 120-150 ppm range. The carbon bearing the nitro group (C-NO₂) would be significantly deshielded.

Methine Carbon (-CH-): The methine carbon would likely appear in the δ 40-60 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise mass of this compound. With a molecular formula of C₉H₇NO₄, the expected monoisotopic mass is approximately 193.0375 g/mol . HRMS provides a highly accurate mass measurement, which can confirm the elemental composition.

Fragmentation Pathway Analysis

While specific fragmentation data is not available, a general pathway can be proposed based on the structure. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 193 would be expected. Subsequent fragmentation could involve:

Loss of the nitro group (-NO₂), resulting in a fragment at m/z 147.

Cleavage of the C-C bond between the phenyl ring and the malondialdehyde moiety.

Loss of one or both formyl groups (-CHO).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with chromophores like the nitroaromatic system in this compound.

The presence of the 2-nitrophenyl group is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Aromatic nitro compounds typically exhibit strong absorption in the UV region, often with a shoulder extending into the visible range, which can impart a pale yellow color.

Information regarding the fluorescence properties of this compound is not documented in available literature. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing promoted by the nitro group. However, experimental investigation would be necessary to confirm this.

Absorption Characteristics of this compound Derivatives

The electronic absorption spectrum of this compound is expected to be dominated by the chromophoric systems of the nitrophenyl group and the conjugated dicarbonyl moiety. The absorption characteristics of organic molecules are dictated by the electronic transitions between molecular orbitals. In the case of this compound, the presence of the nitro group, a strong electron-withdrawing group, and the phenyl ring, along with the dicarbonyl system, gives rise to characteristic absorption bands in the UV-visible region.

The UV-Vis spectra of carbonyl compounds, including aldehydes and ketones, typically exhibit a weak absorption band in the 270-300 nm region, which is attributed to the n→π* transition of the carbonyl group. masterorganicchemistry.com For conjugated systems, such as the enol form of malondialdehyde, the π→π* transitions are more intense and occur at different wavelengths depending on the extent of conjugation. youtube.com The absorption peak wavelengths tend to shift towards the long-wavelength region (bathochromic shift) as the conjugated system becomes larger. shimadzu.com

The introduction of a nitrophenyl group significantly influences the absorption spectrum. The nitro group itself is a chromophore, and when attached to a benzene (B151609) ring, it modifies the electronic transitions of the aromatic system. shimadzu.com For instance, the UV-Vis absorption spectrum of p-nitrophenol shows a shift in the absorption peak to longer wavelengths compared to benzene or phenol, indicating the influence of the nitro group on the conjugated system. shimadzu.com In a comparative analysis of nitrobenzaldehydes, the position of the nitro group was shown to affect the UV/Vis absorption spectra. nih.gov

For derivatives of this compound, the interaction between the nitrophenyl ring and the malondialdehyde moiety would likely lead to complex absorption spectra with multiple bands. The reaction of malondialdehyde (MDA) with various molecules to form adducts results in new chromophores with distinct absorption maxima. For example, the reaction of pyridoxamine (B1203002) with MDA yields products with absorption maxima at 277 nm, 293 nm, 310 nm, and 388 nm, depending on the specific product and conditions. nih.gov Similarly, the reaction of histamine (B1213489) with MDA forms products with characteristic UV absorption. nih.gov

Based on the analysis of related compounds, the following table summarizes the expected absorption characteristics for derivatives of this compound.

| Derivative Type | Expected λmax (nm) | Notes |

| Simple adducts | 270 - 400 | Dependent on the nature of the adduct-forming molecule. |

| Conjugated systems | > 300 | The extent of conjugation will dictate the shift to longer wavelengths. |

| Nitro-stilbene derivatives with benzophenones | Varied | The linking bridge between the chromophores significantly influences the absorption. researchgate.net |

The solvent can also play a crucial role in the absorption characteristics by stabilizing the ground or excited states differently. Studies on related compounds have shown shifts in absorption maxima in different solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO). nih.gov

Fluorescence Properties of Adducts and Research Applications

The fluorescence properties of adducts derived from this compound are of considerable interest for potential applications in bio-imaging and as fluorescent probes. Malondialdehyde (MDA) itself is a well-known marker of oxidative stress, and its detection is often achieved through fluorescence-based assays. nih.gov

The reaction of MDA with various biological molecules, such as amino acids and proteins, can lead to the formation of fluorescent adducts. globalauthorid.com For example, the reaction of MDA with cysteine has been shown to produce fluorescent species that emit over a broad range. globalauthorid.comnih.gov The fluorescence of MDA-protein adducts, such as those formed with bovine serum albumin (BSA), has been observed with excitation and emission maxima around 390 nm and 460 nm, respectively. shimadzu.com The formation of a fluorescent 1,4-dihydropyridine (B1200194) derivative is a known reaction of MDA with primary amines. nih.gov

The presence of a nitrophenyl group can significantly modulate the fluorescence properties. Nitro groups are often used as fluorescence quenchers due to their electron-withdrawing nature, which can promote non-radiative decay processes. However, in certain molecular architectures, nitrophenyl derivatives can exhibit fluorescence and are used in the design of fluorescent probes. For instance, 4-nitro-2,1,3-benzoxadiazole (B59055) derivatives have been developed as potential fluorescent probes for sigma receptors. nih.gov

The research applications of fluorescent adducts of this compound would likely be in the field of bio-imaging and sensing. Fluorescent probes are powerful tools for detecting specific analytes in complex biological systems with high sensitivity and selectivity. mdpi.com Probes based on the reaction of a derivative of this compound with a target analyte could be designed to produce a fluorescent signal, enabling the visualization of the analyte in living cells and tissues. dntb.gov.uanih.gov Two-photon fluorescent probes, which can be excited by near-infrared light, are particularly advantageous for deep-tissue imaging. nih.gov

The following table summarizes the fluorescence properties of adducts of MDA and related compounds, providing a basis for the expected fluorescence of this compound adducts.

| Fluorescent Species | Excitation (nm) | Emission (nm) | Research Application |

| MDA-cysteine adducts | Broad range | Broad range | Understanding lipofuscin formation. globalauthorid.comnih.gov |

| MDA-protein adducts (BSA) | ~390 | ~460 | Probing protein modification by MDA. shimadzu.com |

| Malondialdehyde/Acetaldehyde (MAA) adducts | 398 | 460 | Marker for protein modification in atherosclerosis. rsc.org |

| Fluorescein-based MDA probe | - | - | Fast detection and imaging of MDA in living cells. acs.orgacs.org |

| 4-Nitro-2,1,3-benzoxadiazole derivatives | - | - | Fluorescent probes for sigma receptors. nih.gov |

X-ray Diffraction Analysis

X-ray diffraction analysis is a powerful technique for determining the three-dimensional structure of crystalline solids at the atomic level. This information is crucial for understanding the conformation of molecules and the nature of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Crystallography of this compound and its Derivatives

While a single crystal structure of this compound is not available in the searched literature, extensive crystallographic studies have been performed on a wide range of nitrophenyl derivatives. nih.govmdpi.comuned.esiucr.orgnih.govbath.ac.uknih.govresearchgate.netresearchgate.net These studies provide a solid foundation for predicting the likely structural features of this compound and its derivatives.

For example, the crystal structures of several N1-substituted nitrophenyl-2-pyrazolines have been determined, revealing details about their molecular packing and intermolecular interactions. uned.esiucr.org Similarly, the crystal structures of two polymorphs of p-nitrophenol have been studied at various temperatures, providing insights into their thermal expansion and molecular motions. bath.ac.uk The crystal structure of bis(2-nitrophenyl) trisulphide and bis(2-nitrophenyl) sulphide have also been reported, highlighting the role of the nitro group in the solid-state arrangement. mdpi.com

The table below presents crystallographic data for some related nitrophenyl compounds, which can be used to infer potential crystal systems and space groups for this compound derivatives.

| Compound | Crystal System | Space Group | Reference |

| 4-Nitrophenyl-2-pyrazoline derivatives | Monoclinic, Orthorhombic | P21/c, P21, Pnma, P212121 | uned.esiucr.org |

| p-Nitrophenol (polymorphs) | Monoclinic | P21/a, P21/c | bath.ac.uk |

| Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | Monoclinic | P21/c | nih.gov |

| 4-Nitrophenyl 4-butoxybenzoate | Monoclinic | P21/c | researchgate.net |

The synthesis of single crystals suitable for X-ray diffraction is a critical step. For many organic compounds, including nitrophenyl derivatives, crystallization is often achieved by slow evaporation from a suitable solvent mixture, such as chloroform-ethanol. iucr.org

Elucidation of Solid-State Structures and Intermolecular Interactions

The solid-state structure of nitrophenyl-containing compounds is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and other weak interactions involving the nitro group. acs.org The nitro group, with its electronegative oxygen atoms and positively charged nitrogen atom, can participate in a range of non-covalent interactions that direct the crystal packing. rsc.orgresearchgate.net

In the crystal structures of many nitrophenyl derivatives, weak C-H···O hydrogen bonds are commonly observed, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a nitro group on an adjacent molecule. aps.org These interactions often lead to the formation of specific supramolecular synthons, which are repeating structural motifs in the crystal lattice.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. researchgate.net This analysis can reveal the relative importance of different types of interactions, such as H···O, H···H, and C···H contacts, in the crystal packing. nih.gov

The conformation of the molecule in the solid state is also of great interest. In many ortho-substituted nitrophenyl derivatives, the nitro group may be twisted out of the plane of the phenyl ring to minimize steric hindrance with the adjacent substituent. nih.gov This twisting can affect the degree of conjugation and, consequently, the electronic and spectroscopic properties of the molecule.

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy, typically performed using density functional theory (DFT), is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, one can assign the observed spectral bands to specific molecular motions.

The vibrational spectrum of this compound would be expected to show characteristic bands for the nitro group, the phenyl ring, and the dicarbonyl moiety. DFT calculations on related molecules such as malonaldehyde, nih.govacs.orgacadpubl.eu aromatic aldehydes, dntb.gov.uaacs.org and nitrophenyl derivatives aps.orgresearchgate.netresearchgate.net provide a basis for predicting these vibrational modes.

The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas(NO2)) typically in the range of 1500-1600 cm⁻¹ and a symmetric stretch (νs(NO2)) in the range of 1300-1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment and intermolecular interactions.

The dicarbonyl group of the malondialdehyde moiety will also have characteristic vibrational modes. In its enol form, which is often the more stable tautomer, one would expect to see C=O stretching vibrations, C=C stretching vibrations of the conjugated system, and O-H stretching and bending vibrations if an intramolecular hydrogen bond is present. Experimental and theoretical studies on malonaldehyde have extensively characterized these modes. acs.org

The phenyl ring will exhibit a series of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The substitution pattern on the ring will influence the exact frequencies and intensities of these bands.

The following table summarizes some of the expected key vibrational frequencies for this compound based on theoretical studies of analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

| Asymmetric NO₂ stretch | Nitro group | 1500 - 1600 | researchgate.netresearchgate.net |

| Symmetric NO₂ stretch | Nitro group | 1300 - 1370 | researchgate.netresearchgate.net |

| C=O stretch | Carbonyl | ~1700 | mdpi.com |

| C-H stretch (aromatic) | Phenyl ring | 3000 - 3100 | acs.org |

| C-C stretch (aromatic) | Phenyl ring | 1400 - 1600 | acs.org |

| O-H stretch (intramolecular H-bond) | Enol | Broad, ~2500-3200 | acs.org |

Computational studies using methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed for vibrational analysis. nih.govdntb.gov.uarsc.org The calculated frequencies are often scaled to better match experimental values. acs.org Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 2 2 Nitrophenyl Malondialdehyde

Electronic Structure Theory

The electronic structure of a molecule governs its reactivity and physical properties. Theoretical methods are employed to describe the distribution of electrons within the molecule and to predict its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the energy gap between them are crucial indicators of a molecule's reactivity. A small HOMO-LUMO gap generally implies high reactivity. sapub.org

The FMO analysis of a molecule like 2-(2-nitrophenyl)malondialdehyde would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. DFT calculations are commonly used to determine the HOMO and LUMO energies and to generate FMO diagrams. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons, involved in electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons, involved in electron acceptance. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

Conformational Analysis and Energetics

The three-dimensional structure of a molecule, including the different spatial arrangements of its atoms (conformations), plays a significant role in its properties and biological activity. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

Investigation of Stable Conformations

This compound has several rotatable bonds, leading to a variety of possible conformations. The most significant of these is the rotation around the single bond connecting the phenyl ring to the malondialdehyde moiety. The orientation of the nitro group relative to the rest of the molecule is also a key conformational feature.

Computational methods can be used to perform a systematic search for stable conformers. This involves calculating the potential energy of the molecule as a function of its dihedral angles. In a related study on 2-nitrophenylthiolates, it was observed that the 2-nitro groups are often essentially coplanar with the adjacent aryl ring. nih.gov However, steric hindrance between the nitro group and the adjacent malondialdehyde group in this compound could lead to a twisted conformation being more stable. A study on N-(2-nitrophenyl)maleimide revealed a significant repulsion between the nitro group and the imide ring, resulting in a large dihedral angle. nih.gov A similar effect would be expected in this compound.

Energy Profiles of Rotational Isomers

Rotational isomers, or conformers, are interconverted by rotation around single bonds. The energy changes that occur during this rotation can be depicted in a potential energy profile. This profile shows the energy of the molecule as a function of a specific dihedral angle. The peaks on this profile correspond to high-energy eclipsed conformations, which represent the energy barriers to rotation, while the valleys correspond to low-energy staggered or gauche conformations. libretexts.org

For this compound, a key rotational barrier would be associated with the rotation of the 2-nitrophenyl group. The magnitude of this barrier is influenced by steric and electronic factors. mdpi.com The presence of the bulky and electron-withdrawing nitro group adjacent to the malondialdehyde substituent likely creates a significant rotational energy barrier. youtube.com Calculating this energy profile would provide quantitative data on the flexibility of the molecule and the relative populations of its different conformers at a given temperature.

Table 2: Factors Influencing Rotational Energy Barriers

| Factor | Description |

| Steric Hindrance | Repulsive interactions between bulky groups that are brought into close proximity during rotation. |

| Torsional Strain | The increase in energy due to the eclipsing of bonds on adjacent atoms. |

| Electronic Effects | Attractive or repulsive interactions arising from the electronic nature of the substituents, such as dipole-dipole interactions or hyperconjugation. |

Intramolecular Interactions

The structure and stability of this compound are heavily influenced by interactions within the molecule itself. Computational methods allow for a precise characterization of these forces, particularly hydrogen bonding and the resulting tautomeric equilibria.

Hydrogen Bonding Characteristics and Strengths

The malondialdehyde framework is known for forming a strong intramolecular hydrogen bond, creating a stable six-membered ring-like structure. This type of interaction is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond is strengthened by π-electron delocalization within the chelate ring. researchgate.net In the case of this compound, the presence of the electron-withdrawing nitro group on the phenyl ring is predicted to further enhance the strength of this intramolecular hydrogen bond.

Systematic computational studies on various derivatives of malondialdehyde have shown that attaching electron-withdrawing groups to the central carbon atom (C2) strengthens the intramolecular hydrogen bond. nih.gov While specific experimental data for the 2-nitrophenyl derivative is scarce, theoretical calculations provide a reliable estimate of these characteristics. Methods such as Density Functional Theory (DFT) and correlated ab initio calculations are used to determine key parameters that define the hydrogen bond's strength.

Table 1: Calculated Hydrogen Bond Parameters for Substituted Malondialdehydes

| Derivative | H-bond distance (O···H) in Å | O···O distance in Å | H-bond Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Malondialdehyde (unsubstituted) | 1.681 | 2.585 | ~15 | nih.gov |

| 2-Nitromalondialdehyde | Not specified | < 2.450 | Not specified | nih.gov |

Note: Data for this compound is not explicitly available in the cited literature; values are based on trends observed for malondialdehyde and its derivatives with electron-withdrawing groups.

The strength of the hydrogen bond is critical as it dictates the molecule's preferred conformation and influences its vibrational spectra and chemical reactivity. The nitro group's electron-withdrawing nature enhances the acidity of the enolic proton and increases the basicity of the carbonyl oxygen, leading to a shorter and stronger hydrogen bond.

Tautomerism and Proton Transfer Equilibria

The strong intramolecular hydrogen bond in this compound facilitates proton transfer between the two oxygen atoms, leading to a dynamic equilibrium between two equivalent tautomeric forms. This process involves the movement of the hydrogen atom from the hydroxyl group to the carbonyl group, with a simultaneous shift of the double and single bonds within the six-membered ring.

Computational studies on the parent malondialdehyde molecule show that this proton transfer occurs across a low energy barrier, resulting in a tunneling splitting of the vibrational ground state. researchgate.netnih.gov The transition state for this transfer possesses C₂ᵥ symmetry. researchgate.net For derivatives with electron-withdrawing substituents like the nitro group, this energy barrier for proton transfer is expected to be even lower. nih.gov

Table 2: Calculated Proton Transfer Barriers for Malondialdehyde Derivatives

| Compound | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Malondialdehyde | Coupled Cluster (CBS limit) | ~4.0 | nih.gov |

| Nitromalonamide | Coupled Cluster (CBS limit) | 0.43 | nih.gov |

Note: These values illustrate the significant reduction in the proton transfer barrier caused by strong electron-withdrawing groups.

The equilibrium between the tautomers is a key feature of the molecule's chemical physics. This rapid proton exchange means the molecule can be considered as a superposition of the two tautomeric forms rather than a system switching between two distinct structures. researchgate.net This has profound implications for its reactivity, as the molecule can readily present either oxygen atom as a proton donor or acceptor.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. youtube.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of how this compound participates in chemical transformations can be achieved.

Transition State Analysis of Key Reactions

A transition state is the highest energy point along a reaction pathway, representing the "point of no return" from reactants to products. Identifying the geometry and energy of the transition state is crucial for determining the rate and feasibility of a reaction. For a molecule like this compound, reactions often involve nucleophilic attack at the aldehyde carbons.

For instance, in the well-studied reactions of malondialdehyde with amino compounds, the process involves the formation of enamines and, subsequently, fluorescent dihydropyridine (B1217469) structures. csic.esnih.gov A computational transition state analysis of such a reaction involving this compound would involve:

Locating the Transition State Structure: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculation: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor in the reaction kinetics.

While specific transition state analyses for reactions of this compound are not prominently published, studies on similar systems, such as the hydrolysis of p-nitrophenyl butyrate, demonstrate how computational modeling can identify high-energy tetrahedral intermediates that resemble the transition states. diva-portal.org

Reaction Coordinate Mapping

Reaction coordinate mapping provides a more complete picture of a chemical reaction than transition state analysis alone. It involves plotting the energy of the molecular system as a function of the geometric changes that occur as reactants are converted into products. hw.ac.ukarxiv.org This technique is essential for understanding complex reaction dynamics, especially when multiple steps or intermediates are involved.

The reaction-coordinate mapping technique can be used to study complex quantum dissipative dynamics by modeling the system coupled to a simplified "residual reservoir". arxiv.orgarxiv.orgresearchgate.net For a reaction involving this compound, mapping the reaction coordinate would reveal:

The minimum energy path from reactants to products.

The existence of any intermediate species and the energy barriers separating them.

The dynamic coupling between different molecular motions during the reaction.

For example, in the proton transfer process discussed earlier, the reaction coordinate is primarily the motion of the hydrogen atom between the two oxygen atoms. Mapping this coordinate reveals the double-well potential that governs the tautomerism. researchgate.net For more complex reactions, such as the formation of heterocyclic compounds, the reaction coordinate would be a more complex combination of bond-making and bond-breaking events. csic.es

Advanced Analytical Techniques for Research on 2 2 Nitrophenyl Malondialdehyde

Chromatographic Methods

Chromatography is the cornerstone for separating the analyte from complex matrices. The choice of method would depend on the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like MDA and its derivatives. nih.gov For 2-(2-Nitrophenyl)malondialdehyde, HPLC would be the primary chromatographic technique.

UV Detection: The presence of the nitrophenyl group in this compound provides a strong chromophore, making it highly suitable for UV detection. Often, analysis of aldehydes like MDA involves derivatization to enhance detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde groups to form a stable dinitrophenylhydrazone derivative. nih.govbritannica.com This derivative can be readily detected by HPLC-UV. britannica.com

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This typically requires derivatization with a fluorescent labeling agent. While the intrinsic fluorescence of this compound is not documented, derivatization with reagents like thiobarbituric acid (TBA) forms a fluorescent adduct that is commonly used for MDA analysis. nih.gov Another custom-synthesized reagent, N-acetylhydrazine acridone (B373769) (AHAD), has been used to create highly fluorescent derivatives for sensitive HPLC analysis. libretexts.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and structural confirmation. LC-MS/MS, in particular, is a powerful tool for quantifying trace levels of analytes in complex biological matrices. libretexts.orgwikipedia.org This technique would allow for the unambiguous identification and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern.

A summary of potential HPLC methods is presented in Table 1.

| Detection Mode | Derivatizing Agent | Principle | Typical Wavelengths/Ions |

| UV/Visible | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable MDA-DNPH adduct with strong UV absorbance. britannica.comlibretexts.org | ~310 nm |

| Fluorescence | Thiobarbituric Acid (TBA) | Forms a fluorescent pink adduct with MDA upon heating. nih.gov | Excitation: 515 nm, Emission: 553 nm nih.gov |

| Fluorescence | N-acetylhydrazine acridone (AHAD) | A highly sensitive fluorescent labeling reagent. libretexts.org | Excitation: 370 nm, Emission: 420 nm libretexts.org |

| Mass Spectrometry | None or DNPH | Provides high selectivity based on mass-to-charge ratio of the parent ion and its fragments. | Specific to the mass of the analyte or its derivative. |

Table 1: Potential HPLC-Based Analytical Strategies for this compound

Gas chromatography is suitable for volatile and thermally stable compounds. Since this compound, like MDA, is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov

The most common approach involves derivatizing the aldehyde with reagents like pentafluorobenzyl bromide (PFB-Br) to form a more volatile and electron-capturing derivative. sigmaaldrich.com This derivative is then analyzed by GC-MS or GC-MS/MS. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation of the parent ion, which is crucial for distinguishing the analyte from matrix interferences. sigmaaldrich.com Another derivatizing agent used for GC-MS analysis of MDA is pentafluorophenylhydrazine (B1196947) (PFPH).

Key parameters for a hypothetical GC-MS/MS method are shown in Table 2.

| Parameter | Description | Example from MDA Analysis |

| Derivatizing Agent | Converts the analyte to a volatile form. | Pentafluorobenzyl bromide (PFB-Br) or Pentafluorophenylhydrazine (PFPH). sigmaaldrich.com |

| Ionization Mode | Method for creating ions. | Electron Capture Negative Ion Chemical Ionization (ECNICI) for high sensitivity with PFB derivatives. sigmaaldrich.com |

| MS Mode | Mass analysis technique. | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity. sigmaaldrich.com |

| Monitored Transition | Specific parent-to-daughter ion fragmentation. | For d₀-MDA-(PFB)₂: m/z 251 → m/z 175. sigmaaldrich.com A similar specific transition would be identified for the 2-nitrophenyl derivative. |

Table 2: Hypothetical GC-MS/MS Parameters for Derivatized this compound

Capillary electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their size and charge. It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.

CE has been successfully applied to the analysis of nitrophenol isomers and MDA. sigmaaldrich.com For this compound, CE could be used for its separation and direct UV detection, leveraging the nitrophenyl chromophore. Alternatively, derivatization with agents like TBA can be used, followed by detection of the charged adduct. wikipedia.org The technique is particularly powerful for separating structurally similar compounds. nih.govlibretexts.org

The position of the nitro group on the phenyl ring results in different isomers (ortho, meta, para). It is crucial to distinguish this compound from its potential isomers, such as 2-(3-nitrophenyl)malondialdehyde and 2-(4-nitrophenyl)malondialdehyde. Techniques like HPLC and capillary electrophoresis are well-suited for isomer separation. advatechgroup.comsigmaaldrich.com The separation of nitrophenol isomers, for instance, has been effectively achieved using capillary zone electrophoresis by optimizing the buffer composition. sigmaaldrich.com Similarly, specialized HPLC columns and mobile phases can be developed to resolve these isomers based on subtle differences in their polarity and interaction with the stationary phase.

Advanced Detection Strategies

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification in analytical chemistry. libretexts.org This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard at the earliest stage of sample preparation.

This internal standard behaves chemically and physically identically to the endogenous analyte through extraction, derivatization, and chromatographic separation. Any sample loss or variation in instrument response affects both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, a highly accurate and precise quantification can be achieved, correcting for matrix effects and recovery losses. wikipedia.org For this compound, this would involve the synthesis of an isotopically labeled analog to be used as the internal standard in an LC-MS/MS or GC-MS/MS assay. sigmaaldrich.com

Electrochemical Sensing Mechanisms for Detection

A comprehensive review of current scientific literature reveals a notable absence of specific research focused on the electrochemical sensing mechanisms for the direct detection of this compound. While electrochemical sensors are a robust and rapidly evolving field for the detection of various analytes, dedicated studies and developed methodologies for this particular compound are not presently available in published research.

Future research in this area would likely involve voltammetric techniques, such as cyclic voltammetry, to investigate the electrochemical behavior of this compound. Such studies would aim to identify characteristic oxidation or reduction peaks that could be used for quantitative analysis. Development of a sensor would then focus on modifying electrode surfaces with materials that could enhance the sensitivity and selectivity of the detection, such as nanomaterials or specific polymers.

Method Development and Validation in Chemical Research

Similar to the lack of research in electrochemical sensing, there is no specific, publicly available information detailing the development and validation of analytical methods exclusively for this compound. Method development and validation are critical processes in chemical research to ensure that a particular analytical procedure is suitable for its intended purpose.

A hypothetical method development and validation for this compound would likely focus on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), likely coupled with a mass spectrometry (MS) detector for definitive identification and quantification.

The development process would involve:

Selection of an appropriate analytical technique: Based on the compound's physicochemical properties (polarity, volatility, thermal stability), a suitable separation and detection method would be chosen.

Optimization of analytical conditions: This includes selecting the right chromatographic column, mobile phase composition and gradient (for HPLC), or temperature program (for GC), as well as optimizing detector settings.

Sample preparation: Developing a robust procedure for extracting and purifying this compound from any relevant matrix would be crucial.

Once a method is developed, it must be validated to demonstrate its reliability. Key validation parameters that would be assessed are outlined in the table below.

Table 1: Standard Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically 80-120% recovery. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition. |

Without experimental data from studies on this compound, specific values for these parameters cannot be provided. The development and validation of such methods would be a prerequisite for any quantitative research involving this compound.

Applications and Synthetic Utility in Advanced Organic Synthesis

2-(2-Nitrophenyl)malondialdehyde as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it an important building block for creating more elaborate molecules. The malondialdehyde moiety provides a reactive three-carbon chain that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Simultaneously, the 2-nitrophenyl group can be retained in the final product to impart specific electronic or steric properties, or it can be chemically modified. For instance, the nitro group can be reduced to an amine, which can then be used to form new rings or introduce other functionalities.

Research has shown that precursors containing the 2-nitrophenyl group are effectively used to synthesize complex nitrogen-containing heterocycles, such as substituted tetrahydroisoquinolines and pyrrolidine (B122466) carboxamides. researchgate.netnih.gov The presence of the malondialdehyde functional group provides two electrophilic carbonyl centers, enabling cyclization and condensation reactions that are fundamental to building molecular complexity from a relatively simple starting material.

Role in the Synthesis of Heterocyclic Compounds (e.g., Pyrimidines, Pyrazoles, Isoxazoles)

The 1,3-dicarbonyl structure of this compound is an ideal electrophilic component for condensation reactions with various dinucleophiles, leading to the formation of a wide array of five- and six-membered heterocyclic rings.

Pyrimidines: Pyrimidine (B1678525) rings can be readily synthesized by reacting this compound with compounds containing an N-C-N fragment, such as urea, thiourea (B124793), or amidines. This reaction, a variation of the classic Biginelli or Pinner synthesis, involves the condensation of the amine groups of the nucleophile with the two carbonyl groups of the malondialdehyde, followed by cyclization and dehydration to yield the corresponding 5-(2-nitrophenyl)pyrimidine. nih.govmdpi.com The general pathway starts with the formation of a carbamoyl (B1232498) phosphate, which then reacts with other substrates to build the pyrimidine ring. youtube.comyoutube.com

Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established method known as the Knorr pyrazole (B372694) synthesis. ias.ac.innih.gov In this process, this compound reacts with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and elimination of a water molecule to afford a 4-(2-nitrophenyl)pyrazole. Pyrazole derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities. nih.govglobalresearchonline.net

Isoxazoles: Isoxazoles are synthesized by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.nettsijournals.com this compound condenses with hydroxylamine hydrochloride, typically in the presence of a base, to form a 4-(2-nitrophenyl)isoxazole. The reaction first forms an oxime intermediate, which then undergoes cyclization and dehydration to yield the stable heterocyclic ring. researchgate.net

The following table summarizes the synthesis of these key heterocycles from this compound.

| Heterocycle | Reagent(s) | Resulting Compound (General Structure) |

| Pyrimidine | Urea or Thiourea | 5-(2-Nitrophenyl)pyrimidine |

| Pyrazole | Hydrazine or Hydrazine derivatives | 4-(2-Nitrophenyl)pyrazole |

| Isoxazole | Hydroxylamine | 4-(2-Nitrophenyl)isoxazole |

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The dual electrophilic nature of this compound makes it an excellent substrate for such reactions. For example, a one-pot synthesis of highly substituted pyrazoles can be envisioned where this compound, a hydrazine derivative, and an active methylene (B1212753) compound are combined. ias.ac.in This approach allows for the rapid construction of complex pyrazole libraries bearing the 2-nitrophenyl substituent, which are of interest in medicinal chemistry and materials science.

Utility in Asymmetric Synthesis

This compound holds potential for use in asymmetric synthesis to create chiral molecules with high enantiomeric purity. The prochiral nature of the malondialdehyde moiety allows for enantioselective transformations catalyzed by chiral metal complexes or organocatalysts. researchgate.net For instance, asymmetric aldol (B89426) or Michael addition reactions could be performed on one of the carbonyl groups, leading to chiral intermediates.

Furthermore, the reactivity of the 2-nitrophenyl group is analogous to that of 2-nitrobenzaldehyde, which is a known substrate in asymmetric reactions like the Henry reaction to produce chiral nitroaldols with high enantiomeric excess. mdpi.com Similar catalytic systems could potentially be adapted for this compound to synthesize chiral heterocycles or other complex structures. The development of methods for the asymmetric synthesis of related structures like flavanones and chromanones, often involving intramolecular conjugate additions, highlights the potential for cyclizing precursors like this compound in an enantioselective manner. nih.gov

Retrosynthetic Analysis for Incorporating the this compound Moiety

Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by conceptually breaking it down into simpler, commercially available precursors. For a target molecule containing a 5-(2-nitrophenyl)pyrimidine-2-thiol core, a logical retrosynthetic disconnection would sever the C-N and C-S bonds of the pyrimidine ring. This reveals two key synthons: a 1,3-dielectrophile and a thiourea nucleophile. The 1,3-dielectrophilic synthon directly corresponds to the chemical reactivity of this compound, identifying it as the ideal starting material for this synthesis.

Retrosynthetic Pathway Example:

Target Molecule: A substituted 5-(2-nitrophenyl)pyrimidine.

Disconnection 1 (C-N/C-N bond cleavage): Applying the logic of pyrimidine synthesis, the heterocyclic ring is disconnected across the N1-C2 and N3-C2 bonds.

Precursors Identified: This disconnection reveals This compound and a suitable N-C-N building block, such as Urea or Thiourea . This strategy simplifies the complex heterocyclic target into readily accessible starting materials.

Contributions to Dye Chemistry Research

The chromophoric properties of the 2-nitrophenyl group, combined with the ability to form extended conjugated systems, make this compound a molecule of interest in dye chemistry. The nitro group acts as a powerful electron-withdrawing group and an auxochrome, which can significantly influence the color of a molecule. When incorporated into conjugated systems such as pyrazoles or pyrimidines, the resulting molecules can exhibit strong absorption in the visible region of the electromagnetic spectrum. Pyrazole derivatives, for example, are known to be used as fluorescent agents and dyes. globalresearchonline.net By modifying the substituents on the heterocyclic ring or the phenyl group, the electronic properties and thus the color of the resulting dye can be fine-tuned.

Applications in Photochromic Systems Research

Photochromic compounds can reversibly change their color upon exposure to light. The 2-nitrobenzyl group, a key feature of this compound, is a well-known photolabile protecting group that exhibits photochromic behavior. Upon irradiation with UV light, 2-nitroaryl compounds can undergo intramolecular hydrogen abstraction and subsequent rearrangement to form a nitroso species. nih.gov This photochemical transformation dramatically alters the electronic structure of the molecule, leading to a change in its absorption spectrum and, therefore, its color.

This inherent photochemical reactivity makes this compound and its derivatives promising candidates for the development of novel photochromic systems. nih.gov By incorporating this moiety into polymers or other materials, it is possible to create smart materials that respond to light, with potential applications in optical data storage, light-activated switches, and ophthalmic lenses.

Emerging Trends and Future Research Directions

Integration of Machine Learning and AI in 2-(2-Nitrophenyl)malondialdehyde Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including this compound. While direct ML studies on this specific molecule are not yet prevalent, the strategies applied to related structures and problems highlight a clear path forward.

Predictive Modeling: Machine learning algorithms can be trained on datasets of related nitroaromatic compounds and dialdehydes to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its hypothetical derivatives. For instance, Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully developed for antioxidants and anti-inflammatory agents, could be adapted to screen virtual libraries of this compound analogs for desired functions. nih.govmdpi.com Models like Random Forest (RF), Ensemble methods, and Bayesian Probabilistic Learning are powerful techniques for exploring the complex, non-linear relationships between a molecule's structure and its activity. nih.govmdpi.com